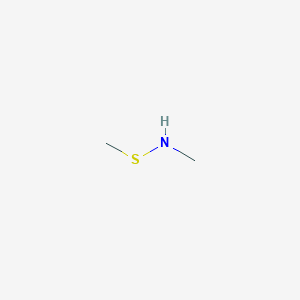

methanesulfenamide, N-methyl-

Description

Overview of N-Methylmethanesulfonamide: Structural Framework and Fundamental Role in Chemical Sciences

N-methylmethanesulfonamide, with the CAS Registry Number 1184-85-6, is an organic compound belonging to the sulfonamide class. nih.govalfa-chemistry.com Its molecular structure consists of a central sulfur atom double-bonded to two oxygen atoms and single-bonded to both a methyl group and a methylamino group. nih.gov The systematic IUPAC name for this compound is N-methylmethanesulfonamide. nih.gov This structural arrangement, featuring a polar sulfonamide functional group (-SO2NH-), makes it a subject of interest in various chemical research areas.

The fundamental role of N-methylmethanesulfonamide in chemical sciences is primarily as a versatile chemical intermediate and a foundational building block in organic synthesis. chemicalbook.comvaluates.com It serves as a key reagent in the creation of more complex molecules, particularly in the pharmaceutical and agrochemical industries. valuates.comchemicalbook.com Its utility stems from the reactivity of the sulfonamide group, which can participate in various chemical transformations. evitachem.com For instance, it is used in reactions to introduce the methanesulfonamido moiety into larger molecular scaffolds. researchgate.net One common synthesis route for N-methylmethanesulfonamide itself involves the reaction of methanesulfonyl chloride with methylamine (B109427). chemicalbook.com

Table 1: Chemical and Physical Properties of N-Methylmethanesulfonamide

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N-methylmethanesulfonamide | nih.gov |

| Molecular Formula | C₂H₇NO₂S | nih.govscbt.com |

| Molecular Weight | 109.15 g/mol | nih.govscbt.com |

| CAS Number | 1184-85-6 | nih.govalfa-chemistry.com |

| Appearance | Colorless to yellowish liquid/crystalline powder | alfa-chemistry.comtcichemicals.com |

| Boiling Point | 118°C at 0.3 mmHg | chemicalbook.com |

| Density | 1.194 g/cm³ | alfa-chemistry.com |

| Flash Point | 52.8 - 53 °C | alfa-chemistry.comtcichemicals.com |

| InChIKey | UHNHTTIUNATJKL-UHFFFAOYSA-N | nih.gov |

This table is interactive. Users can sort columns by clicking on the headers.

Historical Trajectories of Research Developments Pertaining to N-Methylmethanesulfonamide and its Analogues

The scientific journey of sulfonamide derivatives, the chemical class to which N-methylmethanesulfonamide belongs, gained significant momentum following the discovery of the antibacterial agent Prontosil in 1932. This landmark discovery spurred extensive research into the synthesis and application of a wide array of sulfonamide compounds. In the subsequent decades, researchers focused on modifying sulfonamide scaffolds to enhance or diversify their biological activities.

Early academic investigations into N-methylmethanesulfonamide and related structures involved fundamental characterization studies. For example, research in the 1970s and 1980s included the measurement and analysis of the vibrational and infrared spectra of N-methylmethanesulfonamide and its deuterated forms to understand its molecular structure and bonding. jst.go.jp

A significant area of historical research has been the development of methods for the chemical modification of sulfonamides. The α-arylation of methyl sulfonamides, a key reaction for building molecular complexity, was initially met with limited success. wiley.com The high pKa value (estimated to be in the range of 32-35) of the α-hydrogens in compounds like N-methylmethanesulfonamide presented a significant challenge for this transformation. wiley.com Overcoming these synthetic hurdles has been a focus of continuous research, leading to the development of more efficient catalytic systems for such C-H functionalization reactions. wiley.com

Contemporary Research Paradigms and Emerging Frontiers for N-Methylmethanesulfonamide Investigations

In modern chemical and biomedical research, N-methylmethanesulfonamide continues to be a valuable and frequently used molecule. Its application has expanded from a simple intermediate to a key component in the design of sophisticated, biologically active compounds. valuates.comprof-research.com

A prominent research frontier is its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). researchgate.net For instance, N-methylmethanesulfonamide is a starting reagent in the multi-step synthesis of potent degraders of Focal Adhesion Kinase (FAK), a protein implicated in tumor progression. researchgate.netnih.gov It is also a structural component in various investigational drug candidates and research probes targeting a range of biological pathways. Derivatives have been developed as potent and selective blockers of cardiac ion channels, such as the slowly activating delayed rectifier potassium current (IKs), which are crucial for cardiac repolarization. nih.gov

Furthermore, N-methylmethanesulfonamide and its analogues are central to the development of kinase inhibitors for cancer therapy. evitachem.com For example, N-(2-(Aminomethyl)pyridin-3-yl)-N-methylmethanesulfonamide has been investigated as a potential inhibitor of DNA methyltransferase 1 (DNMT1), an enzyme linked to various cancers. evitachem.com In other cancer-related research, structure-activity relationship studies have shown that the N-methyl group of the N-methylmethanesulfonamide moiety is important for the anti-proliferative activity of dual tubulin and Hsp27 inhibitors. nih.gov

The field of materials science has also found applications for derivatives of N-methylmethanesulfonamide. Recent studies have explored the nonlinear optical (NLO) properties of newly synthesized pyrimidine (B1678525) derivatives incorporating the N-methylmethanesulfonamide structure, highlighting their potential for use in advanced optical and photonic devices. rsc.orgresearchgate.net The palladium-catalyzed α-arylation of N-methylmethanesulfonamide derivatives remains a powerful strategy for the efficient synthesis of important pharmaceutical agents, including the migraine medication Sumatriptan. wiley.com

Table 2: Selected N-Methylmethanesulfonamide Analogues in Academic Research

| Analogue Name | CAS Number | Area of Research | Research Finding | Source |

|---|---|---|---|---|

| N-Cyclopentyl-N-methylmethanesulfonamide | N/A | Pharmaceutical Development | Explored for potential antibacterial activity. evitachem.com | evitachem.com |

| N-(2-(Aminomethyl)pyridin-3-yl)-N-methylmethanesulfonamide | 939791-42-1 | Medicinal Chemistry | Investigated as a potential inhibitor of DNA methyltransferase 1 (DNMT1) for cancer therapy. evitachem.com | evitachem.com |

| (3R,4S)-(+)-N-[3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy) chroman-4-yl]-N-methylmethanesulfonamide (HMR 1556) | N/A | Pharmacology | A potent and selective blocker of the slowly activating delayed rectifier potassium current (IKs). nih.gov | nih.gov |

| N-[4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl]-N-methylmethanesulfonamide (PMMS) | N/A | Materials Science | Exhibits significant nonlinear optical (NLO) properties, with potential for photonic applications. rsc.orgresearchgate.net | rsc.orgresearchgate.net |

| N-methyl-1-(4-nitrophenyl)methanesulfonamide | 85952-29-0 | Chemical Synthesis | Used as a reagent in hydrogenation reactors in the pharmaceutical industry. chemicalbook.com | chemicalbook.com |

| Sumatriptan | 103628-46-2 | Drug Synthesis | Synthesized via palladium-catalyzed α-arylation of an N-methylmethanesulfonamide derivative. wiley.com | wiley.com |

This table is interactive. Users can sort columns by clicking on the headers.

Structure

2D Structure

3D Structure

Properties

CAS No. |

130412-04-3 |

|---|---|

Molecular Formula |

C2H7NS |

Molecular Weight |

77.15 g/mol |

IUPAC Name |

N-methylsulfanylmethanamine |

InChI |

InChI=1S/C2H7NS/c1-3-4-2/h3H,1-2H3 |

InChI Key |

QMOJLJDGQRKGLY-UHFFFAOYSA-N |

Canonical SMILES |

CNSC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of N Methylmethanesulfonamide

Established Synthetic Routes for N-Methylmethanesulfonamide

The preparation of N-Methylmethanesulfonamide is primarily achieved through direct and reliable methods, with several alternative pathways available for synthesizing related derivatives.

Direct Synthesis from Methanesulfonyl Chloride and Methylamine (B109427)

The most common and straightforward method for synthesizing N-Methylmethanesulfonamide involves the reaction between methanesulfonyl chloride and methylamine. chemicalbook.comchemicalbook.com This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.

In a typical procedure, methanesulfonyl chloride is added dropwise to a solution of monomethylamine in a suitable solvent, such as ethanol (B145695), at a reduced temperature (e.g., 0 °C) to control the exothermic nature of the reaction. chemicalbook.comchemicalbook.com After the initial addition, the mixture is allowed to warm to room temperature and stirred for an extended period, often overnight, to ensure the reaction goes to completion. chemicalbook.com The reaction produces N-Methylmethanesulfonamide and methylamine hydrochloride as a byproduct.

Workup typically involves removing the solvent under reduced pressure. The residue is then treated with a solvent like dichloromethane (B109758) to precipitate the solid methylamine hydrochloride, which is subsequently removed by filtration. chemicalbook.com Concentration of the filtrate yields the N-Methylmethanesulfonamide product, often as an oil. chemicalbook.comchemicalbook.com

Table 1: Representative Synthesis of N-Methylmethanesulfonamide

| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Product |

|---|

Alternative Preparative Methods for Related Methanesulfonamide (B31651) Derivatives

While the direct reaction is prevalent for N-Methylmethanesulfonamide, other methods exist for preparing its derivatives, showcasing the versatility of sulfonamide synthesis. A patented method describes the preparation of methanesulfonamide and its derivatives by reacting methanesulfonyl chloride with ammonia (B1221849) or a primary/secondary amine in a nitroalkane (e.g., nitromethane, nitroethane) as a reaction diluent. google.com This approach facilitates the separation of the sulfonamide product from the amine hydrochloride salt byproduct, as the salt precipitates from the nitroalkane solution. google.com

For more complex structures, methanesulfonamide can be used as a building block. For instance, it can be reacted with Morita–Baylis–Hillman acetates in the presence of a base like potassium carbonate in DMF to produce tertiary dihydroquinoline sulfonamides. nih.gov Other research focuses on synthesizing biologically relevant molecules, such as 1,2-benzisoxazole-3-methanesulfonamide, which involves reacting 3-bromomethyl-1,2-benzisoxazole with sodium sulfite, followed by treatment with phosphorus oxychloride to form the corresponding sulfonyl chloride, which can then be reacted with an amine. google.com

Mechanistic Elucidation of N-Methylmethanesulfonamide Synthesis

Understanding the reaction mechanism is crucial for optimizing synthesis and extending its applicability.

Proposed Reaction Mechanisms and Key Intermediates

The reaction between methanesulfonyl chloride and primary amines like methylamine is generally understood to proceed through a nucleophilic substitution pathway. The nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A second equivalent of the amine acts as a base to deprotonate the resulting sulfonylammonium ion, yielding the final N-methylmethanesulfonamide and an ammonium (B1175870) salt.

An alternative mechanism has been proposed for the reaction of methanesulfonyl chloride, particularly with alcohols, that involves the formation of a highly reactive intermediate called sulfene (B1252967) (CH₂=SO₂). wikipedia.org This occurs via an E1cb elimination mechanism where a base removes a proton from the methyl group of methanesulfonyl chloride, followed by the loss of the chloride ion. wikipedia.org The generated sulfene then rapidly reacts with the nucleophile (in this case, methylamine). While more commonly cited for reactions with alcohols, the potential involvement of a sulfene intermediate under certain basic conditions in reactions with amines cannot be entirely discounted. wikipedia.org

Role of Catalysis in Specific Synthetic Transformations

While the direct synthesis of N-Methylmethanesulfonamide from methanesulfonyl chloride and methylamine typically does not require a catalyst, catalysis plays a significant role in the synthesis of more complex sulfonamide derivatives.

Lewis acids such as TiCl₄, Bi(OTf)₃, and various iron oxide nanoparticles have been employed as efficient catalysts for the N-acylation of sulfonamides. nih.gov In other contexts, transition metals are used to facilitate C-N bond formation. For example, ruthenium complexes with bidentate phosphine (B1218219) ligands can catalyze the N-alkylation of primary sulfonamides. organic-chemistry.org Similarly, palladium-catalyzed reactions have been developed for the synthesis of α-arylamines from sulfonamides, aldehydes, and arylboronic acids. organic-chemistry.org Recently, transition-metal-free photocatalytic methods have emerged for synthesizing acylsulfonamides, utilizing organic dyes like 2,3,5,6-tetra(9H-carbazol-9-yl)benzonitrile (4CzBN) as a photocatalyst. nih.gov These catalytic systems often enable milder reaction conditions and broader substrate scopes for the synthesis of diverse sulfonamide structures.

Optimization of N-Methylmethanesulfonamide Synthetic Conditions

Optimizing synthetic parameters is key to improving yield, purity, and process efficiency. For the synthesis of N-Methylmethanesulfonamide, several factors can be fine-tuned.

Table 2: Parameters for Optimization in Sulfonamide Synthesis

| Parameter | Description | Potential Impact |

|---|---|---|

| Solvent | The medium in which the reaction is conducted. | Affects reactant solubility, reaction rate, and ease of product isolation. Using nitroalkanes, for example, can simplify byproduct separation. google.com |

| Temperature | Controls the rate of reaction. | Lower initial temperatures (e.g., 0 °C) are used to manage the exothermic reaction, while subsequent reaction at room temperature ensures completion. chemicalbook.com |

| Stoichiometry | The molar ratio of reactants. | An excess of the amine is typically used to act as both the nucleophile and the base to neutralize the HCl byproduct. chemicalbook.com |

| Reaction Time | The duration of the reaction. | Sufficient time is required for the reaction to proceed to completion. Optimization can reduce this time, increasing throughput. scielo.br |

| Workup Procedure | The method of isolating and purifying the product. | The choice of solvent for precipitation and extraction is critical for removing byproducts and isolating a pure product. google.com |

Influence of Temperature and Pressure on Reaction Efficiency

Temperature is a critical parameter in the synthesis of N-methylmethanesulfonamide, directly influencing the reaction rate and the formation of byproducts. A common laboratory-scale synthesis involves the dropwise addition of methanesulfonyl chloride to a solution of monomethylamine in ethanol at a controlled temperature of 0 °C. Following the addition, the reaction mixture is allowed to warm to room temperature and stirred for an extended period, typically 16 hours, to ensure the completion of the reaction. This initial cooling is crucial to manage the exothermic nature of the reaction and to minimize the formation of potential side products. While specific quantitative studies on the effect of a wide range of temperatures on the yield are not extensively detailed in the available literature, general kinetic principles suggest that higher temperatures could accelerate the reaction but might also lead to decreased selectivity and increased decomposition of reactants or products.

The influence of pressure on this type of reaction is generally less pronounced compared to gas-phase reactions or reactions involving gaseous reactants at high concentrations. Standard syntheses are typically conducted at atmospheric pressure. High-pressure synthesis, a technique often employed to increase reaction rates and favor the formation of denser products, has been utilized for producing various novel materials, including nitrides at pressures around 2.5 GPa. rsc.org However, for the straightforward synthesis of N-methylmethanesulfonamide from liquid and dissolved gas reactants under standard lab conditions, pressure variation is not a commonly adjusted parameter for yield optimization. nih.govosti.gov

Strategic Solvent Selection and Media Effects

The choice of solvent is crucial as it can affect the solubility of reactants, the reaction rate, and the stability of intermediates. thieme.de Ethanol is a commonly used solvent for the synthesis of N-methylmethanesulfonamide. mdpi.com Being a polar protic solvent, ethanol can effectively solvate both the methylamine and the methanesulfonyl chloride. It can also stabilize the transition state of the reaction. The polarity of the solvent can significantly influence the reaction rates; an increase in solvent polarity generally accelerates reactions where a charge is developed in the activated complex. thieme.de

While ethanol is a common choice, other solvents could potentially be used. For instance, aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) might offer different reaction kinetics. A comparative study on various solvents for similar reactions, such as the synthesis of benzenesulfonamide (B165840), has shown that solvents like DMSO and DMF can be highly effective. mdpi.com The selection of an optimal solvent would depend on a balance of factors including reactant solubility, reaction rate enhancement, ease of product isolation, and environmental considerations. scielo.brnih.gov

Stoichiometric Control and Concentration Parameters for Yield Enhancement

The stoichiometry of the reactants is a key factor in maximizing the yield of N-methylmethanesulfonamide while minimizing unreacted starting materials and side products. In a typical procedure, an excess of methylamine is used relative to methanesulfonyl chloride. One documented synthesis uses a molar ratio of 4.8 equivalents of monomethylamine to 1.0 equivalent of methanesulfonyl chloride. mdpi.com This excess of the amine serves two primary purposes: it drives the reaction to completion by Le Chatelier's principle, and it acts as a base to neutralize the hydrochloric acid byproduct formed during the reaction, thus preventing the protonation of the unreacted methylamine.

The concentration of the reactants also plays a role in the reaction efficiency. The rate of this bimolecular reaction is dependent on the concentration of both reactants. Conducting the reaction in a reasonably concentrated solution, such as an 8M solution of methylamine in ethanol, ensures a sufficient reaction rate. mdpi.com However, excessively high concentrations could lead to challenges in heat management and potential side reactions. Optimization of both stoichiometry and concentration is essential for achieving high yields and purity on an industrial scale. researchgate.netnih.gov

Derivatization Strategies for N-Methylmethanesulfonamide and its Analogues

N-methylmethanesulfonamide can serve as a versatile building block for the synthesis of more complex molecules through various derivatization strategies. These strategies focus on modifying the nitrogen atom or the sulfonyl group.

N-Alkylation and N-Arylation Approaches

The nitrogen atom of N-methylmethanesulfonamide can be further functionalized through N-alkylation and N-arylation reactions.

N-Alkylation: This involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved by reacting N-methylmethanesulfonamide with alkyl halides in the presence of a base. The base deprotonates the sulfonamide nitrogen, making it more nucleophilic for the subsequent reaction with the alkyl halide. Lewis acids such as FeCl₃ and ZnCl₂ can also catalyze the N-alkylation of sulfonamides with alkyl halides like 1,2-dibromo-2-phenylethane. Methanesulfonamides have been shown to produce good yields in such reactions. Another approach is the selective Hofmann N-alkylation using alcohols and catalytic amounts of alkyl halides, which presents a greener alternative by avoiding large quantities of bases and generating water as the only byproduct. rsc.org

N-Arylation: This process introduces an aryl group to the nitrogen atom and is a significant transformation in medicinal chemistry. Modern cross-coupling reactions are often employed for this purpose.

Palladium-catalyzed N-arylation: A high-yielding palladium-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides has been reported. nih.gov This method provides a convenient route to N-arylsulfonamides while avoiding potentially genotoxic impurities that can arise from traditional methods. nih.gov

Copper-catalyzed N-arylation: Copper catalysts offer a more economical alternative to palladium. N-arylation of methanesulfonamides with aryl bromides can be achieved using a copper catalyst under ligand-free conditions. nie.edu.sg Similarly, copper-catalyzed coupling with arylboronic acids in water under aerobic and ligand-free conditions provides an efficient and environmentally friendly method. thieme.dethieme-connect.denih.gov

| Method | Catalyst/Reagents | Aryl Source | Key Features | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Palladium catalyst | Aryl bromides and chlorides | High-yielding, avoids genotoxic impurities. | nih.gov |

| Copper-Catalyzed Cross-Coupling | Copper catalyst | Aryl bromides | Ligand-free conditions, economical. | nie.edu.sg |

| Copper-Catalyzed Cross-Coupling | Copper catalyst | Arylboronic acids | Performed in water, ligand-free, aerobic conditions. | thieme-connect.de |

Functionalization of the Sulfonyl Moiety

While derivatization at the nitrogen atom is more common, the sulfonyl moiety also offers possibilities for functionalization, although this is generally more challenging. One approach to functionalize sulfonamides is through the generation of sulfonyl radical intermediates. Recent developments have shown that sulfonamides can be converted to sulfonyl chlorides or fluorides, which can then be reacted with various nucleophiles. This reinvigorates the view of sulfonamides as synthetically useful functional groups rather than just terminal ones. While these methods have been demonstrated on more complex structures, the principles could be applied to N-methylmethanesulfonamide to generate novel derivatives.

Introduction of Complex Molecular Moieties

N-methylmethanesulfonamide and its parent compound, methanesulfonamide, can be used as synthons for the creation of more complex molecular structures, including various heterocyclic compounds which are prevalent in medicinal chemistry. encyclopedia.pub

| Starting Material(s) | Reagent(s) | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Methanesulfonamide, Morita–Baylis–Hillman acetates | K₂CO₃, DMF | Tertiary dihydroquinoline sulfonamides | Potential route to substituted quinolines. | nih.gov |

| Heterocyclic thioamides | Sulfonyl azides | Heterocyclic N-sulfonyl amidines | Synthesis of 1,2,3-triazole, isoxazole, thiazole (B1198619) derivatives. | nih.gov |

| Acryl thioamides | Iminoiodinanes | N-sulfonyl-2,3-dihydro-1,2-thiazoles | One-step synthesis of substituted 1,2-thiazoles. | beilstein-journals.orgbeilstein-journals.org |

Preparation of N-Acylsulfonamide Functionalities

The synthesis of N-acylsulfonamides is a significant area of focus in organic and medicinal chemistry due to their prevalence in pharmaceutically active compounds. researchgate.netrsc.org These functional groups are often considered bioisosteres of carboxylic acids, sharing similar pKa values (around 3.5–4.5) and the ability to form hydrogen bonds, while offering improved hydrolytic and enzymatic stability. researchgate.netrsc.orgacs.org Consequently, a variety of synthetic methodologies have been developed for the efficient preparation of N-acylsulfonamides. researchgate.net

The most conventional approach to forming N-acylsulfonamides involves the acylation of a parent sulfonamide. nih.gov However, the low reactivity of sulfonamides can necessitate harsh reaction conditions or the use of additives to enhance reaction efficacy. nih.gov Over the years, numerous methods have been developed to overcome these challenges, ranging from the use of classical acylating agents to more modern catalytic systems. rsc.orgsemanticscholar.org

One common strategy involves the reaction of sulfonamides with acid anhydrides or acid chlorides in the presence of a base. rsc.orgsemanticscholar.org For instance, a method developed by GlaxoSmithKline utilizes acidic conditions for the acylation of aryl sulfonamides. rsc.org In this approach, a catalytic amount of sulfuric acid (3 mol%) in acetonitrile is sufficient to promote the reaction between sulfonamides and acid anhydrides. rsc.org This method has proven effective for both primary aliphatic and aromatic sulfonamides, as well as for N-acylation of a secondary sulfonamide. rsc.org

Another effective class of acylating agents for sulfonamides is N-acylbenzotriazoles. semanticscholar.org These reagents react with sulfonamides in the presence of a base like sodium hydride (NaH) to produce N-acylsulfonamides in high yields (76-100%). semanticscholar.org This method is particularly advantageous as it allows for the use of N-acyl groups for which the corresponding acid chlorides are difficult to prepare or handle. semanticscholar.orgsemanticscholar.org The reaction of N-methyl p-tolylsulfonamide with an N-acylbenzotriazole, for example, proceeds at room temperature in a short time frame to yield the desired product. semanticscholar.org

More recent innovations in the synthesis of N-acylsulfonamides include the "sulfo-click" reaction, a catalyst-free method that occurs between a sulfonyl azide (B81097) and a thioacid. nih.govrsc.org This reaction is noted for its speed and efficiency, particularly under aqueous conditions with only a mild base like sodium bicarbonate as an additional reagent. nih.gov This method has been successfully employed to synthesize a variety of N-acylsulfonamide derivatives with quantitative conversions and high isolated yields, often within minutes. nih.gov

Palladium-catalyzed carbonylative coupling represents another modern approach. acs.org This ligand-free process involves the reaction of sulfonyl azides with electron-rich heterocycles in the presence of a palladium catalyst and a carbon monoxide source. acs.org The reaction proceeds through the in situ generation of a sulfonyl isocyanate followed by a regioselective acylation of the nucleophile, yielding a diverse range of N-acylsulfonamides. acs.org

The following tables summarize and compare different synthetic methodologies for the preparation of N-acylsulfonamide functionalities, highlighting the diversity of reagents and conditions that can be employed.

Table 1: N-Acylation of Sulfonamides with Acid Anhydrides Catalyzed by Sulfuric Acid rsc.org

| Entry | Sulfonamide (R¹) | Anhydride (B1165640) (R²) | Product | Yield (%) |

| 1 | n-Bu | Me | n-BuSO₂NHAc | 95 |

| 2 | n-Oct | Me | n-OctSO₂NHAc | 94 |

| 3 | Bn | Me | BnSO₂NHAc | 96 |

| 4 | PhCH₂CH₂ | Me | PhCH₂CH₂SO₂NHAc | 94 |

| 5 | Me | CF₃ | MeSO₂NHCOCF₃ | 95 |

| 6 | n-Bu | (t-BuCO)₂O | n-BuSO₂NHCOt-Bu | 92 |

| 7 | Ph | Me | PhSO₂N(Me)Ac | 85 |

| 8 | 4-MeC₆H₄ | (CF₃CO)₂O | 4-MeC₆H₄SO₂NHCOCF₃ | 96 |

Reaction Conditions: Sulfonamide (1 mmol), anhydride (1.2 mmol), H₂SO₄ (3 mol%), MeCN, 60 °C.

Table 2: Synthesis of N-Acylsulfonamides using N-Acylbenzotriazoles semanticscholar.org

| Entry | Sulfonamide | N-Acylbenzotriazole (RCOBt) | Product | Yield (%) |

| 1 | MeSO₂NH₂ | 4-MeC₆H₄COBt | N-(4-Methylbenzoyl)methanesulfonamide | 85 |

| 2 | MeSO₂NH₂ | 4-ClC₆H₄COBt | N-(4-Chlorobenzoyl)methanesulfonamide | 92 |

| 3 | MeSO₂NH₂ | 2-Naphthoyl-Bt | N-(2-Naphthoyl)methanesulfonamide | 95 |

| 4 | 4-MeC₆H₄SO₂NH₂ | 4-MeC₆H₄COBt | N-(4-Methylbenzoyl)-p-toluenesulfonamide | 94 |

| 5 | 4-MeC₆H₄SO₂NH₂ | PhCOBt | N-Benzoyl-p-toluenesulfonamide | 98 |

| 6 | 4-MeC₆H₄SO₂NHMe | 4-MeC₆H₄COBt | N-(4-Methylbenzoyl)-N-methyl-p-toluenesulfonamide | 82 |

Reaction Conditions: Sulfonamide (1 mmol), N-acylbenzotriazole (1.1 mmol), NaH (1.2 mmol), THF, 24-60 °C.

Table 3: Sulfo-Click Reaction for the Synthesis of N-Acylsulfonamides nih.gov

| Entry | Sulfonyl Azide | Thioacid | Product | Yield (%) |

| 1 | 4-Acetamidobenzenesulfonyl azide | Thioacetic acid | N-Acetyl-N-(4-acetamidophenylsulfonyl)acetamide | 95 |

| 2 | 4-Aminobenzenesulfonyl azide | Thiobenzoic acid | N-(4-Aminophenylsulfonyl)benzamide | 90 |

| 3 | 4-Acetamidobenzenesulfonyl azide | 4-Methoxythiobenzoic acid | N-(4-Acetamidophenylsulfonyl)-4-methoxybenzamide | 92 |

| 4 | 4-Aminobenzenesulfonyl azide | 2-Thiophenethiocarboxylic acid | N-(4-Aminophenylsulfonyl)thiophene-2-carboxamide | 88 |

Reaction Conditions: Sulfonyl azide (1 equiv), Thioacid (1.2 equiv), NaHCO₃ (2 equiv), H₂O/MeCN, rt, 10 min.

Advanced Spectroscopic Characterization and Theoretical Investigations of N Methylmethanesulfonamide

Vibrational Spectroscopy of N-Methylmethanesulfonamide and Derivatives

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy of N-methylmethanesulfonamide reveals characteristic absorption bands that are indicative of its functional groups. The spectra are marked by strong absorptions corresponding to the S=O and S-N stretching vibrations, which are fundamental to the sulfonamide group. jst.go.jpnih.gov Studies on N-methylmethanesulfonamide and its deuterated analogs have been instrumental in the precise assignment of these vibrational modes. jst.go.jpjst.go.jp For instance, the spectral shifts observed upon N-deuteration have confirmed the location of the S-N stretching band. jst.go.jp

Theoretical calculations, often employing Density Functional Theory (DFT), complement experimental IR data by providing a computed vibrational spectrum. kau.edu.saresearchgate.net These calculations aid in the assignment of complex spectral features and offer insights into the molecule's conformational preferences. researchgate.netresearchgate.net The comparison between experimental and theoretical spectra helps in validating the computational models used. researchgate.net

Table 1: Characteristic Infrared (IR) Frequencies for N-Methylmethanesulfonamide and Related Sulfonamides

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| Asymmetric S=O Stretch | 1350–1310 | vulcanchem.comrsc.org |

| Symmetric S=O Stretch | 1170–1143 | jst.go.jprsc.org |

| S-N Stretch | 947–836 | jst.go.jpnih.govkau.edu.sa |

| N-H Stretch | 3349–3144 | rsc.org |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for symmetric vibrations and bonds that exhibit a significant change in polarizability. renishaw.commdpi.com In the context of N-methylmethanesulfonamide, Raman spectra can be used to identify the S=O and S-N stretching modes, as well as vibrations associated with the methyl groups. researchgate.netnih.gov The technique is sensitive to the molecular conformation and can be used to study changes in the structure in different states (e.g., liquid vs. crystalline). researchgate.net

The analysis of Raman spectra, often in conjunction with IR data and theoretical calculations, allows for a comprehensive understanding of the vibrational dynamics of the molecule. researchgate.net This detailed vibrational assignment is crucial for developing accurate force fields for molecular mechanics simulations. researchgate.net

Table 2: Selected Raman Shifts for N-Methylmethanesulfonamide and Analogs

| Vibrational Mode | Raman Shift (cm⁻¹) | Reference |

| Amide I (predominantly C=O stretch in related amides) | ~1656 (in α-helix conformation of related biomolecules) | americanpharmaceuticalreview.com |

| Amide III | ~1243 (in β-sheet conformation of related biomolecules) | americanpharmaceuticalreview.com |

| C-H Vibrations (Aromatic) | ~3050 | renishaw.com |

| C-H Vibrations (Aliphatic) | ~2900 | renishaw.com |

Analysis of S-N and S=O Stretching Vibrations

The stretching vibrations of the S-N and S=O bonds are of particular interest as they are characteristic of the sulfonamide functional group. The S=O group typically exhibits two distinct stretching bands: an asymmetric stretch at higher wavenumbers (around 1350–1310 cm⁻¹) and a symmetric stretch at lower wavenumbers (around 1170–1143 cm⁻¹). jst.go.jpvulcanchem.comrsc.org The exact positions of these bands can be influenced by factors such as hydrogen bonding and the electronic nature of the substituents. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy of N-Methylmethanesulfonamide

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For N-methylmethanesulfonamide, both proton (¹H) and carbon-13 (¹³C) NMR are routinely used.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

The ¹H NMR spectrum of N-methylmethanesulfonamide is relatively simple and provides clear signals for the different types of protons present in the molecule. Typically, two singlets are observed: one corresponding to the protons of the methyl group attached to the sulfur atom (SO₂-CH₃) and another for the protons of the methyl group attached to the nitrogen atom (N-CH₃). chemicalbook.com A broad singlet corresponding to the N-H proton is also observed. chemicalbook.com The chemical shifts of these signals are influenced by the electronic environment of the protons.

Table 3: ¹H NMR Chemical Shifts for N-Methylmethanesulfonamide in CDCl₃

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| N-H | ~4.82 | Broad Singlet | chemicalbook.com |

| SO₂-CH₃ | ~2.93 | Singlet | chemicalbook.com |

| N-CH₃ | ~2.79 | Singlet | chemicalbook.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum of N-methylmethanesulfonamide provides information about the carbon framework of the molecule. Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum is expected to show distinct signals for the two methyl carbons. The chemical shifts of these carbons are indicative of their bonding environment. For instance, the carbon of the S-methyl group will have a different chemical shift compared to the carbon of the N-methyl group due to the differing electronegativity of the sulfur and nitrogen atoms and the influence of the sulfonyl group. This technique is invaluable for confirming the carbon skeleton of the molecule and its derivatives. researchgate.netrsc.orgnih.govnih.govrsc.org

Table 4: Representative ¹³C NMR Chemical Shifts for Sulfonamide Derivatives

| Carbon | Chemical Shift (δ, ppm) | Reference |

| Aromatic C-Cl | 140–150 | vulcanchem.com |

| N-CH₃ | 45–50 | vulcanchem.com |

| SO₂-CH₃ | 38–40 | vulcanchem.com |

Influence of Substituent Position on NMR Chemical Shifts and Electronic Effects

The positioning of substituents on the N-methylmethanesulfonamide framework significantly influences the nuclear magnetic resonance (NMR) chemical shifts due to a combination of through-bond and through-space electronic effects. These effects alter the local electron density around the nuclei, causing them to resonate at different frequencies. libretexts.org

Electron-withdrawing groups, for instance, decrease the electron density around nearby protons and carbons, leading to a downfield shift (higher ppm values). libretexts.org The magnitude of this shift is dependent on the electronegativity of the substituent and its proximity to the observed nucleus. libretexts.orgpdx.edu For example, in a related compound, 1-(2,3-Dichlorophenyl)-N-methylmethanesulfonamide, the electron-withdrawing chlorine atoms on the phenyl ring influence the chemical shifts of the methyl protons. vulcanchem.com

The electronic environment of the nitrogen atom also plays a crucial role. The chemical shift of the nitrogen atom itself, often studied using ¹⁵N NMR, is sensitive to factors like N-alkylation, N-oxidation, and the solvent environment. researchgate.net Substituent effects can be transmitted through the sulfonamide linkage, affecting the chemical shifts of both the N-methyl and S-methyl groups.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of N-methylmethanesulfonamide and its derivatives through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. scirp.orgalgimed.com This technique can distinguish between compounds with the same nominal mass but different chemical formulas. For N-methylmethanesulfonamide (C₂H₇NO₂S), HRMS can confirm its molecular formula by measuring its exact mass with a high degree of precision, typically with errors in the parts-per-million (ppm) range. algimed.comresolvemass.ca This capability is essential for confirming the identity of the compound and for identifying unknown impurities or degradation products. resolvemass.canih.gov Techniques like Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) and Orbitrap mass analyzers are often employed for their high resolving power and mass accuracy. algimed.comthermofisher.com

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Impurity Profiling

Liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the identification and quantification of impurities in a sample. ijpsonline.comsynthinkchemicals.com In the context of N-methylmethanesulfonamide, LC-MS/MS can be used to separate impurities from the main compound and then fragment the ions to obtain structural information. nih.govchimia.ch This is particularly useful for identifying process-related impurities or degradation products that may be present in trace amounts. ijpsonline.com The "fingerprint" generated by the MS/MS spectrum, which includes the precursor ion mass and several product ion masses, can be used to identify known impurities or to propose structures for unknown ones. nih.gov This method is a cornerstone of impurity profiling in drug development and manufacturing to ensure the quality and safety of the final product. ijpsonline.com

Elucidation of Fragmentation Patterns

The fragmentation pattern of N-methylmethanesulfonamide in a mass spectrometer provides valuable structural information. In electron impact (EI) ionization, the molecule is ionized to form a molecular ion, which then undergoes fragmentation. Common fragmentation pathways for sulfonamides involve cleavage of the S-N bond and the C-S bond. rsc.org For secondary amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway. libretexts.org

In the case of N-methylmethanesulfonamide, one would expect to see fragments corresponding to the loss of the methyl group ([M-15]⁺) or the entire methanesulfonyl group. docbrown.info The fragmentation of amides often involves the cleavage of the N-CO bond, leading to the formation of stable acylium cations. rsc.org While N-methylmethanesulfonamide is a sulfonamide, similar cleavage of the S-N bond can be anticipated. The relative abundance of the fragment ions can provide clues about the stability of the resulting ions and radicals. slideshare.net

Computational Chemistry and Molecular Modeling of N-Methylmethanesulfonamide

Computational methods, particularly Density Functional Theory (DFT), are invaluable for understanding the structural and electronic properties of N-methylmethanesulfonamide at the molecular level.

Density Functional Theory (DFT) for Conformer Identification and Energetic Stability

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. jelsciences.com For N-methylmethanesulfonamide, DFT calculations can be employed to identify different possible conformations (conformers) that arise from rotation around single bonds. rsc.orgarxiv.org By calculating the potential energy surface, different stable conformers can be located as minima on this surface.

The relative energies of these conformers can be calculated to determine their thermodynamic stability. rsc.org The most stable conformer will be the one with the lowest energy. These calculations can also provide insights into the geometric parameters of each conformer, such as bond lengths and angles. This information is crucial for understanding how the molecule's shape influences its properties and reactivity. scirp.org

Table 1: Spectroscopic and Computational Data for N-Methylmethanesulfonamide and Related Compounds

| Parameter | Value/Observation | Technique | Reference |

| ¹H NMR Chemical Shift (N-CH₃) | ~3.0 ppm | NMR Spectroscopy | |

| ¹H NMR Chemical Shift (SO₂-CH₃) | ~2.8 ppm | NMR Spectroscopy | vulcanchem.com |

| ¹³C NMR Chemical Shift (N-CH₃) | ~45-50 ppm | NMR Spectroscopy | vulcanchem.com |

| ¹³C NMR Chemical Shift (SO₂-CH₃) | ~38-40 ppm | NMR Spectroscopy | vulcanchem.com |

| Molecular Formula | C₂H₇NO₂S | - | nih.gov |

| Common Fragmentation | Cleavage of S-N and C-S bonds | Mass Spectrometry | rsc.org |

| Conformer Analysis | Identification of stable conformers | DFT Calculations | rsc.orgarxiv.org |

Semi-Empirical Methods in Conformational Analysis

Semi-empirical methods, which are simplified versions of Hartree-Fock theory, utilize empirical parameters to enhance performance and expedite calculations. uni-muenchen.de These methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), are based on the Neglect of Differential Diatomic Overlap (NDDO) integral approximation. uni-muenchen.de In the conformational analysis of N-methylmethanesulfonamide and related sulfonamides, semi-empirical calculations have served as a valuable tool.

These methods have been employed to confirm findings from more computationally expensive ab initio calculations. researchgate.net For instance, a theoretical conformational analysis for benzenesulfonamide (B165840) carbonic anhydrase inhibitors was conducted using the AM1 framework to study their neutral and anionic forms. researchgate.net Such studies help in understanding the relationship between molecular conformation and biological activity, where findings have indicated that compounds that can more readily adopt a non-planar conformation often exhibit higher bioactivity. researchgate.net While semi-empirical methods can provide crucial insights, they sometimes include specific corrections, such as a molecular mechanics term for the amide linkage in PM3 (PM3MM), to improve the planarity of the amide bond in predictions. uni-muenchen.de

Prediction and Correlation of Spectroscopic Parameters with Theoretical Models

Theoretical models are indispensable for the prediction and interpretation of spectroscopic data, establishing a bridge between a molecule's structure and its spectral features. unibo.it For N-methylmethanesulfonamide and related sulfonyl-containing compounds, quantum mechanical (QM) studies, including Density Functional Theory (DFT), are frequently used to predict and understand infrared (IR) spectra and nuclear magnetic resonance (NMR) chemical shifts. nih.gov

The process often involves calculating vibrational frequencies and then scaling them to better match experimental results. This scaling can be done using established scaling factors for specific coordinates. karatekin.edu.tr The assignment of vibrational modes is clarified by calculating the potential energy distribution (PED). karatekin.edu.tr However, spectral data alone may not be sufficient to uniquely determine a specific molecular geometry. karatekin.edu.tr Therefore, it is crucial to correlate these predictions with other physical and chemical features, such as relative energies, thermodynamic factors, and NMR chemical shifts, to fully understand the conformational details revealed in the spectra. karatekin.edu.tr

Modern approaches also leverage machine learning (ML) to predict spectroscopic parameters. ucl.ac.ukuci.edu ML models can be trained on data from extensive quantum chemistry calculations to rapidly predict IR spectra for a vast number of molecular configurations, capturing the effects of dynamics and environmental fluctuations. uci.edu This allows for the simulation of spectral lineshapes and main peaks that show a strong correlation with experimental measurements. uci.edu

Investigation of Molecular Conformations and Rotational Isomers

The three-dimensional structure of N-methylmethanesulfonamide is characterized by different arrangements of its atoms resulting from rotation around its single bonds, known as conformations. libretexts.org Theoretical and experimental studies have provided detailed insights into its preferred conformations and rotational isomers.

Ab initio calculations using methods like Hartree-Fock and MP2 have been performed to investigate the rotation and inversion barriers in N-methylmethanesulfonamide. researchgate.netresearchgate.net These studies identified two enantiomeric global minima on the potential energy surface, which are separated by a single transition state. researchgate.net The theoretical minimum-energy structure features a staggered conformation when viewed down the nitrogen-sulfur (N-S) bond. researchgate.net

Experimental determination of its crystal structure at low temperature (150 K) confirms a gauche conformation with respect to the sulfonyl methyl group for both the methyl group and the hydrogen atom attached to the amide nitrogen. researchgate.net This contrasts with some earlier ab initio calculations, highlighting the importance of experimental validation. researchgate.net The key torsion angles defining this conformation were determined with high precision. researchgate.net

| Torsion Angle | Value (°) |

|---|---|

| C-N-S-C | -65.57 (20) |

| H-N-S-C | 71 (2) |

These conformational details are critical, as the interactions between organic ligands and their biological targets are highly dependent on molecular conformation. researchgate.net

Quantum Mechanical Force Field (SQMFF) Methodologies for Vibrational Analysis

The Scaled Quantum Mechanical Force Field (SQMFF) methodology is a powerful procedure used for the detailed analysis and assignment of vibrational spectra. karatekin.edu.trnih.gov This approach involves computing harmonic force fields with quantum chemical methods, such as DFT, and then scaling the resulting force constants to correct for the approximations inherent in the theoretical model and to achieve better agreement with experimental frequencies. nih.govnih.gov

In the SQMFF procedure, scaling factors are applied to the force constants expressed in terms of normal internal coordinates. nih.gov These factors can be transferred between similar molecules to predict spectra with reasonable accuracy. nih.gov The assignments for each vibrational mode are then determined from the Potential Energy Distribution (PED), which quantifies the contribution of each internal coordinate to a particular normal mode. karatekin.edu.tr This method has been successfully applied to analyze the vibrational spectra of various molecules, providing a reliable basis for spectral interpretation. nih.govejtas.com For sulfonamides, specific scaling factors have been developed at the B3LYP/6-311G(d,p) level of theory. karatekin.edu.tr

| Internal Coordinate | Scale Factor |

|---|---|

| ν(XH) | 0.920 |

| ν(X-Y) | 0.970 |

| δ(H-X-H) | 0.950 |

| δ(bend) | 0.980 |

| γ(wagging) | 0.970 |

| τ(torsion) | 0.990 |

Computational Studies on Partition Coefficients of Related Intermediates

Computational methods, particularly molecular dynamics (MD) simulations, are employed to calculate partition coefficients from first principles. diva-portal.org The logarithm of the partition coefficient is directly proportional to the Gibbs free energy of transfer (ΔG_transfer) of the solute from one solvent to another. nih.gov This transfer free energy can be calculated using alchemical free energy techniques, where a molecule is computationally "transferred" between the two solvent phases. nih.gov This is achieved by calculating the solvation free energy of the compound in both the aqueous and organic phases and taking the difference. nih.gov

Various computational tools and workflows, such as those employing expanded ensemble (EE) methods, have been developed to predict log P values for drug-like small molecules. chemrxiv.org These physics-based approaches provide reasonably accurate predictions and offer detailed insights into the atomic-level interactions that govern the solubilization process. diva-portal.orgchemrxiv.org While numerous programs exist for predicting log P, studies have shown that the accuracy can vary, with some applications showing a very high correlation with experimental data. researchgate.net Such computational studies are vital for the early stages of drug design, allowing for the virtual screening of compound libraries before synthesis. diva-portal.org

Applications of N Methylmethanesulfonamide in Organic Synthesis

N-Methylmethanesulfonamide as a Reagent in Chemical Transformations

As a reagent, N-Methylmethanesulfonamide is valued for its role in facilitating specific chemical reactions, contributing to the efficient synthesis of targeted organic compounds. guidechem.coma2bchem.com It is particularly noted for its involvement in amidation reactions and for its catalytic potential in other key transformations.

N-Methylmethanesulfonamide has been identified as a catalyst in amidation reactions, where it can enhance reaction rates and improve yields. xdbiochems.com In certain synthetic procedures, such as the conversion of sterically hindered carboxylic acids to N-methoxy-N-methyl (Weinreb) amides, N-methoxy-N-methylmethanesulfonamide is formed as a major byproduct. nih.govorganic-chemistry.orgubc.ca This reaction typically employs methanesulfonyl chloride and N-methoxy-N-methylamine, highlighting the role of sulfonamide-related structures in facilitating amide bond formation. nih.govorganic-chemistry.org

The applications of N-Methylmethanesulfonamide extend to catalytic functions in both esterification and oxidation. guidechem.comxdbiochems.com

Esterification: While specific mechanistic details of its catalytic role are part of ongoing research, N-Methylmethanesulfonamide has been cited as an effective catalyst in esterification processes. guidechem.comxdbiochems.com Esterification, the reaction between an alcohol and a carboxylic acid to form an ester, is a fundamental process in organic synthesis. savemyexams.com The use of catalysts like N-Methylmethanesulfonamide is crucial for improving reaction efficiency. xdbiochems.comresearchgate.net

Oxidation: N-Methylmethanesulfonamide can also function as a mild oxidizing agent. xdbiochems.com This property is valuable in reactions where sensitive functional groups must be preserved. For instance, it can be used to convert primary alcohols into aldehydes and secondary alcohols into ketones without the need for more aggressive and potentially toxic oxidizing agents. xdbiochems.com

N-Methylmethanesulfonamide as a Building Block for Complex Organic Molecules

Beyond its role as a reagent, N-Methylmethanesulfonamide serves as a structural foundation, or building block, for creating more intricate organic molecules. Its framework can be incorporated into a variety of larger compounds, including those with significant biological or material science applications.

The N-methylmethanesulfonamide moiety is a key component in the synthesis of various heterocyclic compounds. Research has demonstrated its incorporation into pyrazole (B372694) and carbazole (B46965) systems. For example, 1-(4-hydrazinophenyl)-N-methylmethanesulfonamide hydrochloride can be cyclized with ketones to form N-methyl-1-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methanesulfonamide. researchgate.net Similarly, condensation with diketones yields N-methyl-1-[4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)phenyl]methanesulfonamide. researchgate.net The sulfonamide group is also integrated into pyridazine (B1198779) derivatives, which are explored for their potential in medicinal chemistry.

Role as a Solvent in Chemical Processes

In addition to its reactive capabilities, N-Methylmethanesulfonamide is also employed as a solvent in organic synthesis. guidechem.comxdbiochems.com Its properties make it suitable for dissolving a range of compounds and facilitating chemical reactions. guidechem.com It is also used as a solvent for certain polymers, demonstrating its utility beyond traditional reaction chemistry. guidechem.com

Interactive Data Tables

Table 1: Properties of N-Methylmethanesulfonamide

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₂H₇NO₂S | guidechem.com |

| CAS Number | 1184-85-6 | guidechem.com |

| Molecular Weight | 109.15 g/mol | cymitquimica.com |

| Appearance | Colorless liquid | guidechem.com |

| Water Solubility | 5 g/L at 25 °C | guidechem.com |

| IUPAC Name | N-methylmethanesulfonamide | nih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-(4-hydrazinophenyl)-N-methylmethanesulfonamide hydrochloride |

| 4-methylbenzenemethanamine |

| Acetic acid |

| Alcohols |

| Aldehydes |

| Carboxylic acids |

| Esters |

| Ethanol (B145695) |

| Ketones |

| Methanesulfonyl chloride |

| N-(2-(Aminomethyl)pyridin-3-yl)-N-methylmethanesulfonamide |

| N-(4-(4-fluorophenyl)-6-isopropyl-5-methylpyrimidin-2-yl)-N-methylmethanesulfonamide |

| N-[(4-methylphenyl)methyl]methanesulfonamide |

| N-[(pyridazin-3-yl)methyl]methanesulfonamide |

| N-methoxy-N-methyl (Weinreb) amides |

| N-methoxy-N-methylamine |

| N-methoxy-N-methylmethanesulfonamide |

| N-methyl-1-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methanesulfonamide |

| N-methyl-1-[4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)phenyl]methanesulfonamide |

| N-Methylmethanesulfonamide |

| Potassium manganate(VII) |

| Rosuvastatin (B1679574) |

Dissolution Properties for Diverse Chemical Species

N-Methylmethanesulfonamide is recognized for its utility as a solvent in organic synthesis, capable of dissolving a range of chemical compounds. guidechem.comxdbiochems.com It is a colorless liquid with a water solubility of 5 g/L at 25 °C. guidechem.com Its capacity to dissolve various substances is a key feature in its application in the pharmaceutical industry and in the synthesis of polymers. guidechem.com For instance, certain sulfonamide derivatives show high solubility in polar solvents like water, ethanol, and dimethyl sulfoxide (B87167) (DMSO). vulcanchem.com The nature of the solvent can significantly affect reaction rates; for example, a reaction in an organic solvent like dimethylformamide (DMF) can be millions of times faster than in methanol, due to differences in hydrogen bonding and stabilization of reactants. libretexts.org The physical state and concentration of reactants are also crucial factors influencing reaction kinetics. atascientific.com.au

In the context of pharmaceutical preparations, the dissolution medium is critical. For example, in testing the dissolution rate of rosuvastatin calcium, various buffers are used, such as pH 1.0 hydrochloric acid solution, acetic acid-ammonium acetate (B1210297) buffer (pH 4.5), and 0.05M sodium citrate (B86180) buffer solution (pH 6.6). google.com The stability of the active compound can vary significantly in these different media. google.com

Interactive Table: Solubility of N-Methylmethanesulfonamide and Related Compounds

| Compound | Solvent | Solubility | Temperature (°C) |

|---|---|---|---|

| N-Methylmethanesulfonamide | Water | 5 g/L | 25 |

| N-[(3-Methylpiperidin-4-yl)methyl]methanesulfonamide | Water | 40 mg/mL | 25 |

| N-[(3-Methylpiperidin-4-yl)methyl]methanesulfonamide | Ethanol | High | 25 |

| N-[(3-Methylpiperidin-4-yl)methyl]methanesulfonamide | DMSO | High | 25 |

Influence on Reaction Kinetics and Overall Yields

The choice of solvent and catalyst is paramount in optimizing reaction outcomes. For instance, in the synthesis of 1-(2-cyanophenyl)-N-methylmethanesulfonamide, using a phase-transfer catalyst can enhance reaction kinetics. Optimization of reaction conditions, such as temperature control and solvent selection, is key to maximizing yield and purity. A data-driven approach comparing different conditions can lead to significant improvements; for example, a reaction yield might increase from 65% to 88% by changing the solvent and temperature and adding a catalyst. The order of a reaction with respect to each reactant determines how changes in concentration affect the rate. youtube.com For a first-order reaction, the rate change is directly proportional to the concentration change, while for a second-order reaction, the rate change is proportional to the square of the concentration change. youtube.com

Interactive Table: Factors Influencing Reaction Yields

| Reaction | Catalyst/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Synthesis of 1-(2-cyanophenyl)-N-methylmethanesulfonamide | DMF, 25°C | 65 | 92 |

| Synthesis of 1-(2-cyanophenyl)-N-methylmethanesulfonamide | THF, 0°C + catalyst | 88 | 98 |

| Laboratory Scale Synthesis of N-[(3-Methylpiperidin-4-yl)methyl]methanesulfonamide | 0-5°C, 2-4 hours | 65-80 | >95 |

| Industrial Scale Synthesis of N-[(3-Methylpiperidin-4-yl)methyl]methanesulfonamide | 50°C, <30 minutes | 85-90 | >99 |

Advanced Synthetic Applications of N-Methylmethanesulfonamide Derivatives

Derivatives of N-methylmethanesulfonamide are valuable intermediates in a variety of advanced synthetic applications, enabling the construction of complex molecules.

Cross-Coupling Reactions Involving Sulfonamide Derivatives

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-nitrogen bonds, and sulfonamides are among the nitrogen-containing partners used in these reactions. nih.gov These reactions are crucial for synthesizing anilines and their derivatives. nih.gov An efficient two-step strategy has been developed for creating diverse benzylic sulfonamides, which involves a palladium-catalyzed cross-coupling of aryl halides with CH-acidic methanesulfonamides. researchgate.net For example, the reaction of N-benzyl-N-methylmethanesulfonamide with an aryl halide in the presence of a palladium catalyst can afford the corresponding arylated product. researchgate.net

The Suzuki-Miyaura cross-coupling is another important palladium-catalyzed reaction. It has been used to attach a methylsulfonamide moiety to a pyridazine core after cyclization, using catalyst systems like Pd(PPh₃)₄ or PdCl₂(dppf). The development of stereospecific cross-coupling reactions at nitrogen-containing stereocenters has been a significant challenge, but new strategies using specific ligands on organotin nucleophiles have shown promise. nih.gov

Mitsunobu Reactions and Related N-Nucleophilic Chemistry

The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a variety of other functional groups with an inversion of stereochemistry. organic-chemistry.org It involves an alcohol, a nucleophile, an azodicarboxylate like diethylazodicarboxylate (DEAD), and a phosphine (B1218219) like triphenylphosphine (B44618) (PPh₃). organic-chemistry.org

Sulfonamides can serve as suitable nitrogen nucleophiles in the Mitsunobu reaction. tudublin.ie The choice of protecting groups on the sulfonamide and the alcohol substrate is critical to the success of the reaction and to avoid side reactions like elimination. tudublin.ie For example, N-Boc protected p-toluenesulfonamide (B41071) has been used successfully as a nitrogen nucleophile precursor. tudublin.ie In some cases, specific sulfonamide derivatives, such as p-methoxybenzyl (PMB) substituted o-nitrobenzenesulfonamide, are required for a successful reaction, yielding the desired product in moderate yields. tudublin.ie The reaction has been applied in the synthesis of complex molecules, including orthogonally protected α,β-diaminopropionic acids from serine derivatives. tudublin.ie

Reductive Sulfonamidation Strategies

Reductive sulfonamidation is a valuable method for the synthesis of N-substituted sulfonamides. A recently developed iridium-catalyzed reductive sulfonamidation of alkoxy aryl alkynes with primary and secondary sulfonamides provides access to N-benzylated sulfonamides. nih.govrsc.org This process uses formic acid as a hydrogen donor and proceeds under mild conditions. nih.govrsc.org The utility of this protocol has been demonstrated by the structural diversification of sulfonamide-containing drugs like valdecoxib (B1682126) and zonisamide. nih.govrsc.org This method represents a novel approach to the sulfonamidation of alkynyl carbons, expanding the toolkit for synthesizing diverse sulfonamides. nih.gov

C-H Functionalization with Sulfonamide Moieties

The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in organic synthesis due to its atom economy. sigmaaldrich.com The introduction of sulfonamide groups via C-H activation is an area of active research. Oxidative cross-dehydrogenative coupling between a C-H bond and an N-H bond of a sulfonamide offers a direct route to N-(hetero)aryl sulfonamides. chemrevlett.com This approach avoids the need for pre-functionalized starting materials. chemrevlett.com

Various transition metals, including non-precious metals like copper, have been used to catalyze the C-H sulfonamidation of (hetero)arenes. chemrevlett.com For example, copper-catalyzed ortho-sulfonamidation of aromatic amides has been achieved using a directing group strategy. chemrevlett.com Rhodium catalysts have also been employed for the direct functionalization of nitrogen heterocycles via C-H bond activation, which proceeds through a metal-N-heterocyclic carbene (NHC) intermediate. nih.gov These methods provide powerful tools for the late-stage functionalization of complex molecules with sulfonamide moieties.

Environmental and Degradation Studies of N Methylmethanesulfonamide

Atmospheric Chemistry and Oxidation Mechanisms of Sulfonamides

While specific atmospheric chemistry studies focusing solely on N-methylmethanesulfonamide are not extensively detailed in the available literature, the broader class of sulfonamides, to which it belongs, is known to undergo atmospheric transformations. The reactivity of the sulfonamide group suggests that it can participate in atmospheric oxidation reactions. These reactions can be influenced by the presence of atmospheric oxidants such as hydroxyl radicals. For compounds containing a sulfonamide moiety, these oxidative processes can lead to the cleavage of the molecule, potentially forming smaller, more stable degradation products.

Characterization of Degradation Pathways and Related Impurities in Chemical Systems

Detailed investigations into the degradation of various pharmaceutical and agricultural compounds have identified N-methylmethanesulfonamide as a recurring degradation product. nih.govresearchgate.net These studies provide valuable insights into its formation and stability.

A study on the photodegradation of the herbicide amidosulfuron (B46393) in an aqueous solution under simulated sunlight identified N-methylmethanesulfonamide as one of the main degradation products. nih.gov The formation of this compound was confirmed using ultrahigh-pressure liquid chromatography and mass spectrometry techniques. nih.gov Similarly, research on the transformation of rosuvastatin (B1679574) in water also pointed to the formation of compounds related to the N-methylmethanesulfonamide moiety. researchgate.net

The identification of N-methylmethanesulfonamide as a degradation product in these studies indicates that the cleavage of the sulfur-nitrogen bond or adjacent bonds in the parent molecule is a significant degradation pathway.

N-methylmethanesulfonamide has also been identified as an impurity in pharmaceutical formulations. For instance, it is recognized as a potential impurity in the synthesis of Sumatriptan. researchgate.net The presence of such impurities is a critical aspect of pharmaceutical quality control, as their chemical properties and potential reactivity can impact the stability and efficacy of the final product.

The profiling of impurities in active pharmaceutical ingredients and their formulations often involves sophisticated analytical techniques to detect and quantify their presence. The consistent identification of N-methylmethanesulfonamide-related structures underscores the need to understand their formation during synthesis and storage. researchgate.netsynthinkchemicals.comfda.gov

The formation of N-methylmethanesulfonamide as an impurity or degradation product is intrinsically linked to the chemical stability of the parent compound. For example, in the synthesis of Sumatriptan, the formation of an impurity containing the N-methylmethanesulfonamide group can occur under specific reaction conditions. researchgate.net

The stability of N-methylmethanesulfonamide itself is a relevant factor. While detailed stability studies are not abundant in the public domain, its structure—a simple sulfonamide—suggests a degree of chemical stability under normal conditions. However, like other sulfonamides, it may be susceptible to hydrolysis under strong acidic or basic conditions, or to further degradation under harsh oxidative environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.